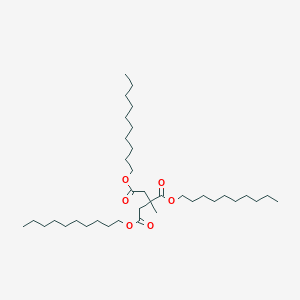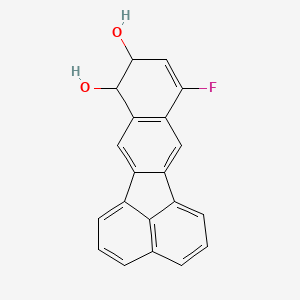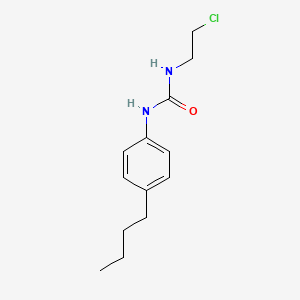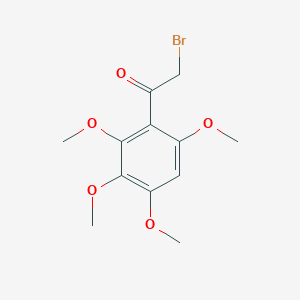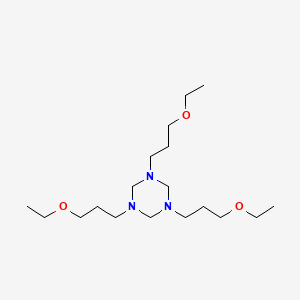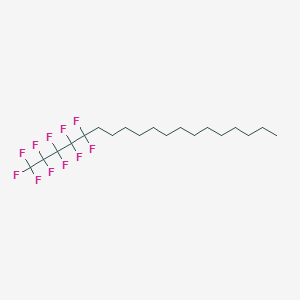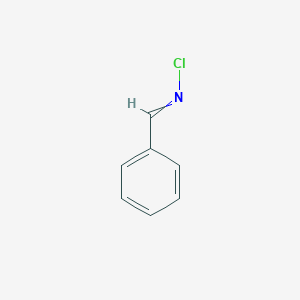
N-Benzylidenehypochlorous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzylidenehypochlorous amide is an organic compound characterized by the presence of a benzylidene group attached to a hypochlorous amide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylidenehypochlorous amide typically involves the reaction of benzaldehyde with hypochlorous amide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the desired product. The reaction conditions often require low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety, often incorporating continuous flow reactors and automated systems to maintain precise control over reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-Benzylidenehypochlorous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction reactions can convert it into benzylamine derivatives.
Substitution: Nucleophilic substitution reactions can replace the hypochlorous amide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzylidene derivatives, while reduction produces benzylamine derivatives.
科学的研究の応用
Chemistry
In organic synthesis, N-Benzylidenehypochlorous amide serves as an intermediate for the preparation of various benzylidene compounds. Its reactivity makes it a valuable tool for constructing complex molecular architectures.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties are leveraged to create products with specific functionalities.
作用機序
The mechanism by which N-Benzylidenehypochlorous amide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hypochlorous amide moiety may also participate in redox reactions, contributing to the compound’s biological activity.
類似化合物との比較
Similar Compounds
N-Benzylideneaniline: Similar in structure but with an aniline group instead of hypochlorous amide.
N-Benzylidenehydroxylamine: Contains a hydroxylamine group, differing in reactivity and applications.
N-Benzylideneacetone: Features an acetone moiety, used in different synthetic contexts.
Uniqueness
N-Benzylidenehypochlorous amide is unique due to the presence of the hypochlorous amide group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other benzylidene compounds, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
112129-04-1 |
|---|---|
分子式 |
C7H6ClN |
分子量 |
139.58 g/mol |
IUPAC名 |
N-chloro-1-phenylmethanimine |
InChI |
InChI=1S/C7H6ClN/c8-9-6-7-4-2-1-3-5-7/h1-6H |
InChIキー |
ODCYXXLCSZHZDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=NCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
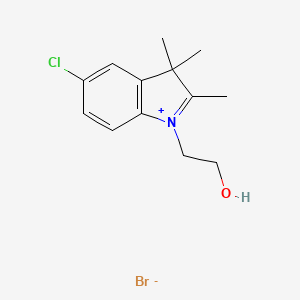
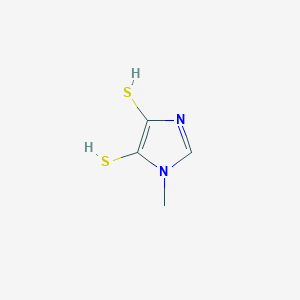
![Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-](/img/structure/B14311028.png)
![6-{[([1,1'-Biphenyl]-4-yl)oxy]methyl}-1-hydroxy-4-methylpyridin-2(1H)-one](/img/structure/B14311033.png)
